N-(Pyridazin-3-yl)benzenesulfonamide belongs to the class of sulfonamides, which are organic compounds containing a sulfonamide functional group. These compounds are widely recognized for their antibacterial properties and are also investigated for their role in modulating various biological pathways, particularly those related to insulin sensitivity and metabolic disorders .
The synthesis of N-(Pyridazin-3-yl)benzenesulfonamide can be achieved through several methods. A common approach involves the reaction of pyridazin-3-amine with benzenesulfonyl chloride in the presence of a base such as triethylamine or sodium carbonate. This method typically yields high purity products with good yields.
N-(Pyridazin-3-yl)benzenesulfonamide features a pyridazine ring attached to a benzenesulfonamide group. The molecular formula is CHNOS, indicating the presence of nitrogen, oxygen, and sulfur atoms alongside carbon and hydrogen.
N-(Pyridazin-3-yl)benzenesulfonamide can undergo various chemical reactions typical for sulfonamides:
These reactions often require specific conditions regarding temperature, solvent choice, and reaction time to optimize yields and minimize side products.
The mechanism of action for N-(Pyridazin-3-yl)benzenesulfonamide involves its interaction with biological targets such as enzymes or receptors involved in metabolic pathways. For instance, it may act as an inhibitor of certain enzymes linked to glucose metabolism or as an agonist for peroxisome proliferator-activated receptors (PPARs), which play critical roles in fat cell differentiation and insulin sensitivity .
Studies have shown that derivatives of this compound exhibit varying degrees of activity against PPARs, suggesting that structural modifications can enhance its therapeutic potential.
N-(Pyridazin-3-yl)benzenesulfonamide has several promising applications:
The sulfonamide functional group (–SO₂NH–) represents one of medicinal chemistry’s most enduring pharmacophores. Its therapeutic journey began in 1935 with Gerhard Domagk’s discovery of Prontosil, the first synthetic antibacterial agent, which metabolized to sulfanilamide in vivo [7] [8]. This breakthrough validated sulfonamides as broad-spectrum antimicrobials targeting bacterial dihydropteroate synthase. By the mid-20th century, sulfonamide applications diversified beyond anti-infectives. Acetazolamide, introduced in 1953, became the first clinically used carbonic anhydrase (CA) inhibitor for glaucoma management, establishing sulfonamides as critical enzyme modulators [10].
The structural hybridization of sulfonamides with nitrogen heterocycles emerged as a strategic innovation to enhance target selectivity and physicochemical properties. Pyridazine—a diazine heterocycle featuring adjacent nitrogen atoms—gained prominence in the 1970-80s as a rigid scaffold for cardiovascular agents. Early examples included antihypertensive pyridazinones like Aminorex and Zardaverine, which demonstrated phosphodiesterase (PDE) inhibition [1] [3]. The deliberate fusion of benzenesulfonamide with pyridazine generated N-(Pyridazin-3-yl)benzenesulfonamide, a hybrid scaffold designed to leverage the complementary bioactivities of both moieties. This synthesis represented a conceptual shift toward multitarget-directed ligands in drug design [9] [10].
Table 1: Evolution of Key Sulfonamide-Based Therapeutics
Compound | Year Introduced | Primary Therapeutic Application | Structural Innovation |
---|---|---|---|
Prontosil (Sulfonamidochrysoidine) | 1935 | Antibacterial | First synthetic sulfonamide prodrug |
Acetazolamide | 1953 | Diuretic, Glaucoma | First CA inhibitor |
Furosemide | 1964 | Antihypertensive | Loop diuretic |
Celecoxib | 1998 | Anti-inflammatory (COX-2 inhibitor) | Pyrazole-sulfonamide hybrid |
Polmacoxib | 2015 | Dual CA/COX-2 inhibitor (Osteoarthritis) | Furanone-sulfonamide hybrid |
The molecular architecture of N-(pyridazin-3-yl)benzenesulfonamide confers distinctive advantages for bioactivity modulation. The scaffold contains three key elements:
Synthetic accessibility underpins this scaffold’s utility. The most efficient route involves Hinsberg-type sulfonylation: 3-Aminopyridazine reacts with benzenesulfonyl chloride under mild conditions (0°C to RT) in dichloromethane/pyridine, yielding N-(pyridazin-3-yl)benzenesulfonamide in >85% purity after crystallization [9]. Modern green chemistry approaches employ palladium-catalyzed sulfonamidation using phenyl chlorosulfate, enhancing functional group tolerance [9].
Table 2: Key Structural Parameters of N-(Pyridazin-3-yl)benzenesulfonamide
Parameter | Value/Characteristics | Significance |
---|---|---|
Molecular formula | C₁₀H₉N₃O₂S | MW = 235.26 g/mol |
Sulfonamide S–N bond length | 1.623 Å (DFT calculation) | Facilitates Zn²⁺ coordination in metalloenzymes |
Pyridazine N–N distance | 1.325 Å | Enhances dipole moment (μ = 4.2 D) |
Torsional barrier (C–N bond) | ~15 kcal/mol | Reduces conformational flexibility |
log P (calculated) | 1.2 | Balances membrane permeability and solubility |
This hybrid scaffold exhibits multitarget promiscuity, enabling inhibition of pathophysiologically interconnected enzymes:
Structure-activity relationship (SAR) studies reveal strategic modification sites:
Table 3: Bioactivity Profile of Modified N-(Pyridazin-3-yl)benzenesulfonamide Analogues
Compound | Modification | hCA XII Kᵢ (nM) | COX-2 IC₅₀ (µM) | Antimicrobial Activity (MIC µg/mL) |
---|---|---|---|---|
3 | Unsubstituted | 5.3 | >100 | 150 (S. aureus) |
5c | 4-Cl-Benzyloxy | 18.4 | 12.4 | 50 (E. coli) |
7a | Methylsulfonate | 13.3 | 18.9 | 100 (S. aureus) |
7b | Ethylsulfonate | 17.2 | 8.7 | 75 (E. coli) |
7e | 4-NO₂-Phenylsulfonate | 88.2 | 5.3 | 25 (S. aureus) |
In vivo studies confirm translational potential: Benzyloxy-analogue 7b (10 mg/kg) reduced rat paw edema by 78% in carrageenan models, outperforming indomethacin (62%), while showing no gastric lesions—validating its multitarget anti-inflammatory design [10]. Molecular modeling confirms simultaneous engagement with CA and COX-2 through the sulfonamide Zn²⁺ coordination and pyridazine π-stacking with Val349/Leu759 residues [6] [10].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9